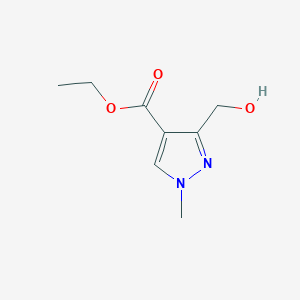

Ethyl 3-(hydroxymethyl)-1-methylpyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

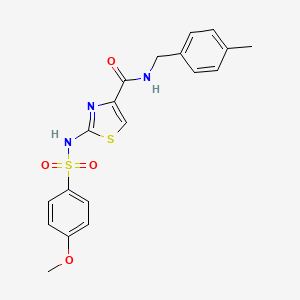

The compound “Ethyl 3-(hydroxymethyl)-1-methylpyrazole-4-carboxylate” likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains an ethyl group, a hydroxymethyl group, and a carboxylate ester group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups around the pyrazole ring. The presence of the hydroxymethyl and ethyl groups could potentially introduce steric hindrance, affecting the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. The hydroxymethyl group could potentially undergo reactions like oxidation or reduction, while the carboxylate ester group could be involved in reactions like hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar hydroxymethyl and carboxylate ester groups could affect its solubility in different solvents .Applications De Recherche Scientifique

Synthesis of Complex Molecules

Cyclization and Isomerism : Research has demonstrated the utility of Ethyl 3-(hydroxymethyl)-1-methylpyrazole-4-carboxylate derivatives in synthesizing fluorinated dihydroazolo[1,5-a]pyrimidines. These compounds exhibit interesting ring-chain isomerism, highlighting their potential in creating structurally diverse molecules for further chemical exploration (Goryaeva et al., 2009).

Heterocyclic Chemistry : The compound has been used as a precursor for synthesizing various heterocyclic compounds, such as pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, which are crucial in developing new chemical entities with potential applications in medicinal chemistry (Ghozlan et al., 2014).

Development of New Chemical Entities

Inhibitors and Dyes : Research into bipyrazole derivatives, synthesized from this compound, has shown promising results as corrosion inhibitors for steel in acidic media. These findings open up avenues for the compound's use in industrial applications to prevent corrosion (Zarrok et al., 2012).

Antiviral Activities : A notable application is in the synthesis of ethyl 5-hydroxyindole-3-carboxylates, which have been evaluated for their anti-hepatitis B virus (HBV) activities. This research indicates the compound's potential as a building block in developing new antiviral agents (Zhao et al., 2006).

Organic Synthesis and Catalysis : The compound has also played a role in phosphine-catalyzed annulation reactions, leading to the synthesis of highly functionalized tetrahydropyridines. This demonstrates its utility in organic synthesis and catalysis, providing a pathway to diverse and complex organic molecules (Zhu et al., 2003).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3-(hydroxymethyl)-1-methylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-3-13-8(12)6-4-10(2)9-7(6)5-11/h4,11H,3,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHXGAYNYDCFAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2757391.png)

![tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2757395.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2757405.png)

![5,6,8,9-Tetrahydro-7-(4-methoxy-3-sulfophenyl)-dibenzo[c,h]xanthylium perchlorate](/img/structure/B2757409.png)

![N-(2,4-dimethylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2757412.png)